molecular formula C17H12ClN3 B5465554 3-(3-chlorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

3-(3-chlorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

Cat. No. B5465554
M. Wt: 293.7 g/mol
InChI Key: DHWWCXWWYQCWQF-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that belongs to the family of benzimidazole derivatives. It has been extensively studied for its potential use in various scientific research applications, including drug discovery, cancer treatment, and as a fluorescent probe for biological imaging.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to interact with DNA and interfere with DNA replication, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell death. It has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-chlorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its high potency and selectivity for cancer cells. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-(3-chlorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One area of research is the development of more efficient synthesis methods to increase yields and purity of the compound. Another area of research is the investigation of its potential use in combination therapy with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, research is needed to develop more effective delivery methods for in vivo applications.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile involves a multi-step process that includes the condensation of 3-chlorobenzaldehyde and 2-aminomethylbenzimidazole, followed by the reaction with malononitrile and subsequent cyclization to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

3-(3-chlorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-cancer properties and has been used in drug discovery for the development of new cancer treatments. It has also been used as a fluorescent probe for biological imaging, allowing for the visualization of cellular structures and processes.

properties

IUPAC Name

(Z)-3-(3-chlorophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3/c1-11-5-6-15-16(7-11)21-17(20-15)13(10-19)8-12-3-2-4-14(18)9-12/h2-9H,1H3,(H,20,21)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWWCXWWYQCWQF-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.